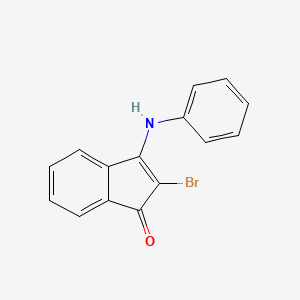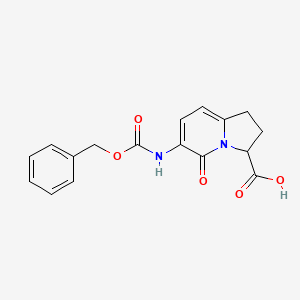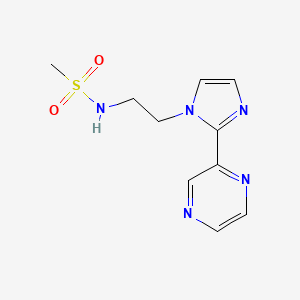![molecular formula C10H17NO2 B2709372 N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide CAS No. 2290823-49-1](/img/structure/B2709372.png)
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has the potential to reduce seizures, anxiety, and drug-seeking behavior.
Biochemical and physiological effects:
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This results in reduced neuronal excitability and increased inhibition of neurotransmitter release. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide. One potential application is in the treatment of alcohol use disorder, as GABAergic neurotransmission plays a critical role in alcohol withdrawal and craving. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide may also have potential in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective GABA aminotransferase inhibitors.
Synthesemethoden
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide can be synthesized via a multi-step process involving the reaction of cyclopentanone with methyl magnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with cyclobutanecarbonyl chloride. This synthesis method has been optimized to produce high yields of pure N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to reduce seizures and increase the effectiveness of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in models of anxiety disorders. In clinical trials, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has shown promise as a treatment for cocaine addiction and has been well-tolerated with minimal side effects.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDWOOMALFNLHV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)



![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)







![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)